

# An In-depth Technical Guide to 2-(Trifluoromethyl)isonicotinic Acid

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## Compound of Interest

Compound Name: **2-(Trifluoromethyl)isonicotinic acid**

Cat. No.: **B158358**

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## Core Compound Identification and Properties

**2-(Trifluoromethyl)isonicotinic acid**, a fluorinated pyridinecarboxylic acid derivative, serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 2-position, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.

CAS Number: 131747-41-6[1][2][3][4][5]

## Physicochemical Properties

The physicochemical properties of **2-(Trifluoromethyl)isonicotinic acid** are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>2</sub>	
Molecular Weight	191.11 g/mol	
Melting Point	217-223 °C	
Boiling Point (Predicted)	338.9 ± 42.0 °C	
Density (Predicted)	1.484 ± 0.06 g/cm <sup>3</sup>	
pKa (Predicted)	2.94 ± 0.10	
Appearance	Off-white to white solid/powder	
Solubility	Slightly soluble in water.	[1]
Storage Temperature	Room Temperature, Inert atmosphere	

## Spectral and Computational Data

Identifier	Value
InChI	1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13)
InChI Key	BZFGKBHQJVAHS-UHFFFAOYSA-N
SMILES	O=C(O)c1ccnc(c1)C(F)(F)F

## Synthesis and Reactivity

The synthesis of **2-(Trifluoromethyl)isonicotinic acid** is a key area of research, driven by its utility as a synthetic intermediate. Several synthetic routes have been developed, with a notable process detailed in a European patent.

## Experimental Protocol: Palladium-Catalyzed Carbonylation

A detailed and scalable synthesis method involves the palladium-catalyzed carbonylation of a 2-trifluoromethyl pyridine derivative. The following protocol is adapted from patent literature and provides a robust method for its preparation.

#### Materials:

- 4-substituted-2-trifluoromethylpyridine (e.g., 4-Chloro-2-trifluoromethyl pyridine or 4-Iodo-2-trifluoromethyl pyridine)
- Carbon Monoxide (CO) gas
- Palladium complex catalyst (e.g., 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct)
- An alcohol (e.g., Methanol, 2-Propanol)
- A base (e.g., Triethylamine)
- Solvents for reaction and workup (e.g., MTBE, cyclohexane)
- Aqueous solutions for workup (e.g., 0.5M HCl, 1M NaHCO<sub>3</sub>)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Reaction Setup: In a high-pressure reactor, combine the 4-substituted-2-trifluoromethylpyridine, the palladium complex catalyst, the chosen alcohol, and the base.
- Carbonylation: Pressurize the reactor with carbon monoxide to a pressure of 60-70 bar.
- Heating: Heat the reaction mixture to a temperature between 120-140 °C and maintain with stirring for approximately 18 hours.
- Workup:
  - After cooling, evaporate the crude mixture under reduced pressure.

- Treat the residue with an acidic solution (e.g., 0.5M HCl) and extract with an organic solvent like MTBE.
- Separate the organic layer and extract with a basic solution (e.g., 1M NaHCO<sub>3</sub>).
- Dry the separated organic layer with anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate the solvent under reduced pressure to obtain the crude ester of **2-(trifluoromethyl)isonicotinic acid**.
- Purification: The crude ester can be further purified by stirring with a non-polar solvent like cyclohexane and filtering, followed by evaporation of the filtrate. For the methyl ester, distillation can be performed for higher purity.
- Hydrolysis (to obtain the acid): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures, such as heating with an aqueous acid or base.

This process provides a scalable and efficient route to **2-(trifluoromethyl)isonicotinic acid** and its esters.

## Applications in Drug Discovery and Agrochemicals

**2-(Trifluoromethyl)isonicotinic acid** is a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.

Its derivatives are being investigated for various therapeutic areas, including:

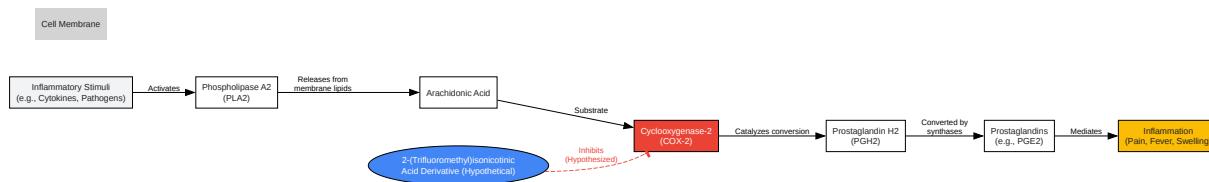
- Anti-inflammatory agents: The structural motif is found in compounds with potential anti-inflammatory properties.
- Anticancer agents: It serves as a building block for the synthesis of novel compounds with potential anticancer activity.
- Agrochemicals: This compound is used in the development of more effective herbicides and pesticides.

## Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity and specific signaling pathway modulation by **2-(Trifluoromethyl)isonicotinic acid** are limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential biological targets. Many trifluoromethyl-substituted aromatic carboxylic acids exhibit anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.

## Hypothetical Signaling Pathway: COX-2 Inhibition in Inflammation

A plausible mechanism of action for compounds derived from **2-(Trifluoromethyl)isonicotinic acid** is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. The diagram below illustrates this hypothetical pathway.



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Caption: Hypothetical inhibition of the COX-2 pathway by a derivative of **2-(Trifluoromethyl)isonicotinic acid**.

This diagram illustrates how an inflammatory stimulus leads to the production of prostaglandins via the COX-2 enzyme, resulting in inflammation. A hypothetical derivative of **2-(Trifluoromethyl)isonicotinic acid** could potentially inhibit COX-2, thereby blocking this pathway and reducing inflammation.

# Experimental Protocols for Biological Evaluation

The following are detailed, adaptable protocols for assessing the potential biological activities of **2-(Trifluoromethyl)isonicotinic acid** and its derivatives.

## Cytotoxicity Assessment: Resazurin Assay

This protocol outlines a common method to determine the *in vitro* cytotoxicity of a compound against a chosen cell line.

### Materials:

- Mammalian cell line of interest (e.g., HeLa, HEK293)
- Complete cell culture medium
- 96-well clear-bottom black plates
- **2-(Trifluoromethyl)isonicotinic acid** (dissolved in a suitable solvent like DMSO)
- Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
- Phosphate-buffered saline (PBS)
- Microplate reader capable of fluorescence measurement (Ex/Em ~560/590 nm)

### Procedure:

- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium.
  - Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Compound Treatment:

- Prepare a stock solution of **2-(Trifluoromethyl)isonicotinic acid** in DMSO.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
- Remove the old medium from the cells and add 100  $\mu$ L of the medium containing the compound dilutions. Include vehicle control wells (DMSO at the highest concentration used).
- Incubate for 24, 48, or 72 hours.
- Resazurin Assay:
  - Add 20  $\mu$ L of the resazurin solution to each well.
  - Incubate for 2-4 hours at 37°C, protected from light.
  - Measure the fluorescence using a microplate reader.
- Data Analysis:
  - Subtract the background fluorescence (wells with medium only).
  - Normalize the data to the vehicle control wells (representing 100% viability).
  - Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC<sub>50</sub> value.

## Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of the COX-2 enzyme.

### Materials:

- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- **2-(Trifluoromethyl)isonicotinic acid**

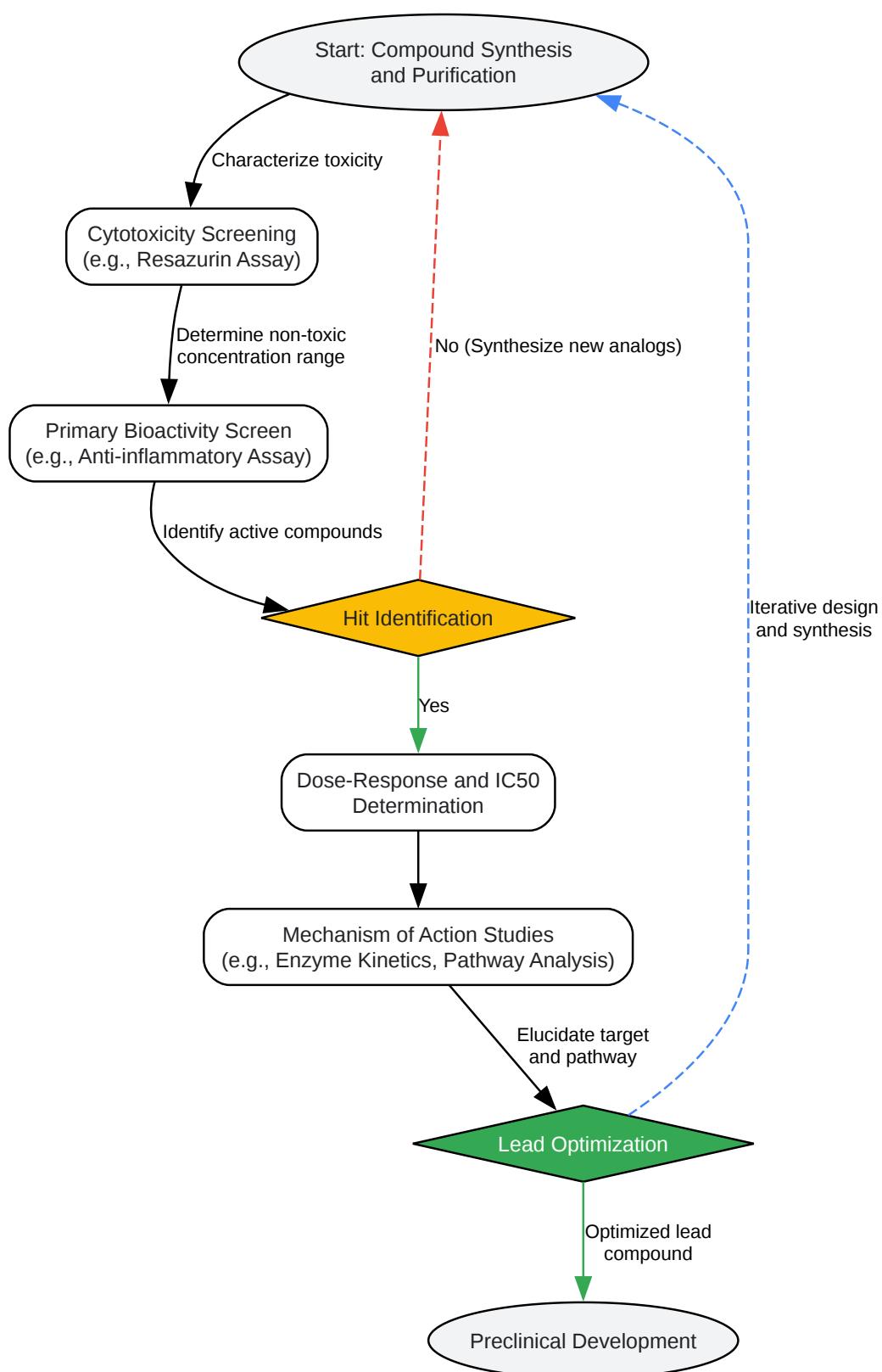
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme cofactor
- A detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit)
- 96-well microplates

**Procedure:**

- Reaction Setup:
  - In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
  - Add various concentrations of **2-(Trifluoromethyl)isonicotinic acid** or a known COX-2 inhibitor (positive control). Include a vehicle control.
  - Pre-incubate the mixture for 10-15 minutes at room temperature.
- Enzymatic Reaction:
  - Initiate the reaction by adding arachidonic acid to each well.
  - Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
  - Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
- PGE2 Quantification:
  - Measure the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC<sub>50</sub> value.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a novel compound like **2-(Trifluoromethyl)isonicotinic acid** for its biological activity.

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